Cas no 88460-77-9 (Benzoic acid, 2-[5-[[(aminocarbonyl)hydrazono]methyl]-2-furanyl]-)

Benzoic acid, 2-[5-[[(aminocarbonyl)hydrazono]methyl]-2-furanyl]-, is a specialized organic compound featuring a benzoic acid backbone substituted with a furanyl hydrazone moiety. This structure imparts unique reactivity and potential applications in coordination chemistry, pharmaceuticals, or agrochemical research. The presence of both carboxylic acid and hydrazone functional groups enhances its versatility as a ligand or intermediate in synthetic pathways. Its furan ring contributes to electronic delocalization, which may influence binding affinity or stability in complex formations. The compound’s well-defined molecular architecture allows for precise modifications, making it valuable for targeted studies in heterocyclic chemistry or bioactive molecule development.
Benzoic acid, 2-[5-[[(aminocarbonyl)hydrazono]methyl]-2-furanyl]- structure
88460-77-9 structure
Product Name:Benzoic acid, 2-[5-[[(aminocarbonyl)hydrazono]methyl]-2-furanyl]-
CAS No:88460-77-9
MF:C13H11N3O4
MW:273.244142770767
CID:632008
PubChem ID:97312608
Update Time:2025-05-27

Benzoic acid, 2-[5-[[(aminocarbonyl)hydrazono]methyl]-2-furanyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-[5-[[(aminocarbonyl)hydrazono]methyl]-2-furanyl]-
    • 2-[5-[(carbamoylhydrazinylidene)methyl]furan-2-yl]benzoic acid
    • 88460-77-9
    • 2-[5-[(E)-(carbamoylhydrazinylidene)methyl]furan-2-yl]benzoic acid
    • EN300-26960508
    • 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid
    • 2-{5-[(1E)-[(carbamoylamino)imino]methyl]furan-2-yl}benzoic acid
    • Inchi: 1S/C13H11N3O4/c14-13(19)16-15-7-8-5-6-11(20-8)9-3-1-2-4-10(9)12(17)18/h1-7H,(H,17,18)(H3,14,16,19)/b15-7+
    • InChI Key: LQKWJZYIEQIJBV-VIZOYTHASA-N
    • SMILES: O1C(/C=N/NC(N)=O)=CC=C1C1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 273.07495584g/mol
  • Monoisotopic Mass: 273.07495584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 118Ų

Benzoic acid, 2-[5-[[(aminocarbonyl)hydrazono]methyl]-2-furanyl]- Pricemore >>

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